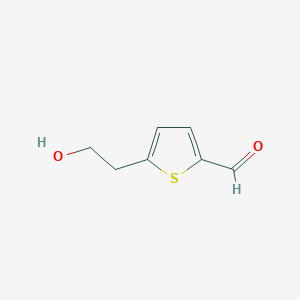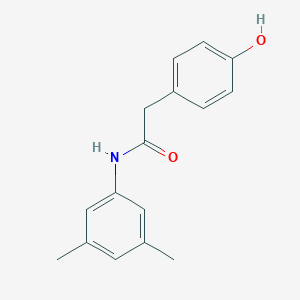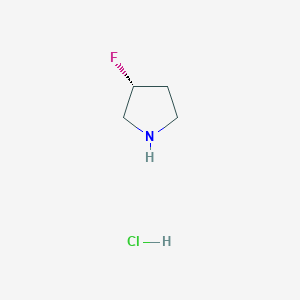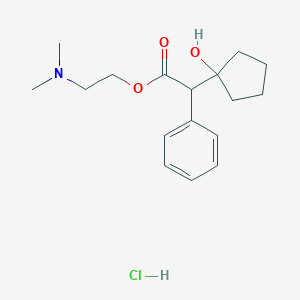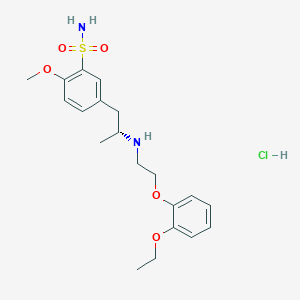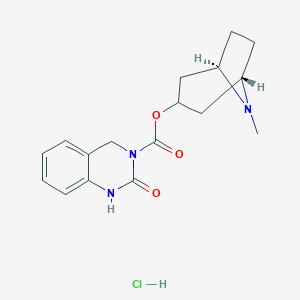
5-Chlor-2,3-Difluorpyridin
Übersicht
Beschreibung
5-Chloro-2,3-difluoropyridine, also known as 5-Chloro-2,3-difluoropyridine, is a useful research compound. Its molecular formula is C5H2ClF2N and its molecular weight is 149.52 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-2,3-difluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2,3-difluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-difluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Herbiziden und Pestiziden
5-Chlor-2,3-Difluorpyridin wird bei der Herstellung von Herbiziden und Pestiziden wie Chodinafop-Propargyl verwendet . Das Vorhandensein von Fluoratomen in diesen Verbindungen kann deren Wirksamkeit und Umweltstabilität verbessern.
Synthese von fluorierten Pyridinen
Fluorierte Pyridine sind aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften von großem Interesse . This compound kann als Ausgangsmaterial für die Synthese verschiedener fluorierter Pyridine verwendet werden .
Verwendung im Labor
This compound wird häufig in Labors verwendet . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Reagenz in verschiedenen chemischen Reaktionen.
Herstellungsverfahren
Das Herstellungsverfahren für this compound umfasst mehrere Schritte, darunter die Chlorierung, Diazotierung und eine Sandmeyer-Reaktion . Dieses Verfahren eignet sich für die industrielle Produktion, wobei die Produktausbeute 90% und der Gehalt 99,8% erreicht .
Verwendung in landwirtschaftlichen Produkten
Die Einführung von Fluoratomen in Leitstrukturen ist eine gängige Modifikation bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften . This compound kann mit seinen Fluoratomen bei der Synthese dieser Produkte verwendet werden .
Entwicklung von fluorierten pharmazeutischen und agrochemischen Kandidaten
In den letzten 50 Jahren wurden viele fluorierte pharmazeutische und agrochemische Kandidaten entdeckt . Das Vorhandensein von Fluor in this compound macht es zu einem potenziellen Kandidaten für die Entwicklung neuer fluorierter Chemikalien
Safety and Hazards
5-Chloro-2,3-difluoropyridine is a flammable liquid and vapour . It is harmful if swallowed and harmful to aquatic life with long-lasting effects . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Zukünftige Richtungen
There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . They are being explored for various applications, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing .
Wirkmechanismus
Target of Action
5-Chloro-2,3-difluoropyridine is a chemical compound used as an important intermediate in the synthesis of high-efficiency pesticides . .
Mode of Action
It’s known that fluorinated compounds often exhibit unique reactivity and binding characteristics, which can influence their interactions with biological targets .
Biochemical Pathways
As an intermediate in pesticide synthesis, it may indirectly affect pathways targeted by the final pesticide product .
Pharmacokinetics
Safety data sheets indicate that it is harmful if swallowed , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
As an intermediate in pesticide synthesis, its primary role is likely in the formation of active pesticide compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2,3-difluoropyridine. It is classified as harmful to aquatic life with long-lasting effects , indicating that it can have significant environmental impact. Its volatility suggests it could be mobile in the environment .
Biochemische Analyse
Biochemical Properties
It is known that this compound is a 2,3,5-trihalopyridine , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that the compound is harmful if swallowed , suggesting that it may have negative effects on cell function
Eigenschaften
IUPAC Name |
5-chloro-2,3-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERMDYZFNQIKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008801 | |
| Record name | 5-Chloro-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89402-43-7 | |
| Record name | 5-Chloro-2,3-difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-difluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2,3-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine, 5-chloro-2,3-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2,3-DIFLUOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR2GM7GHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-Chloro-2,3-difluoropyridine?
A1: 5-Chloro-2,3-difluoropyridine serves as a crucial building block in synthesizing various organic compounds, particularly those with biological activity. For example, it is a key intermediate in producing chodinafop-propargyl, a widely used herbicide []. Additionally, it acts as a starting material for synthesizing substituted 1,2,3-triazoles, a class of compounds with diverse biological activities [, ].
Q2: How is 5-Chloro-2,3-difluoropyridine synthesized?
A2: 5-Chloro-2,3-difluoropyridine can be synthesized from 2,3,5-trichloropyridine through a halogen exchange reaction. This process involves reacting 2,3,5-trichloropyridine with either potassium fluoride or cesium fluoride in an ionic liquid []. Research has explored the influence of different ionic liquids and reaction parameters like temperature and time on the reaction yield [].
Q3: Can the reactivity of 5-Chloro-2,3-difluoropyridine be directed to different positions on the pyridine ring?
A3: Yes, the regioselectivity of reactions involving 5-Chloro-2,3-difluoropyridine can be controlled. For example, deprotonation with lithium diisopropylamide (LDA) preferentially occurs at the 4-position, allowing for the introduction of various functional groups at this position [, ]. Interestingly, using lithium 2,2,6,6-tetramethylpiperidide (LITMP) as a base leads to deprotonation and subsequent iodine migration, enabling functionalization at the 6-position [].
Q4: What makes 5-Chloro-2,3-difluoropyridine a valuable precursor in organic synthesis?
A4: The presence of multiple halogen atoms in 5-Chloro-2,3-difluoropyridine offers diverse synthetic possibilities. These halogen atoms can be selectively replaced with other functional groups, allowing for the creation of a vast array of structural analogs [, ]. This versatility makes it a valuable precursor for medicinal chemistry and materials science applications.
Q5: Are there any established methods to analyze and quantify 5-Chloro-2,3-difluoropyridine?
A5: Yes, various analytical techniques can be employed for characterizing and quantifying 5-Chloro-2,3-difluoropyridine. These methods include nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis []. These methods can confirm the structure and purity of the synthesized compound.
Q6: What are the environmental considerations associated with 5-Chloro-2,3-difluoropyridine and its derivatives?
A6: While 5-Chloro-2,3-difluoropyridine is a valuable intermediate for pesticide synthesis, it is essential to consider the potential environmental impact of its use. Research into alternative synthetic routes, biodegradable analogs, and responsible waste management practices is crucial to mitigate any negative environmental consequences [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
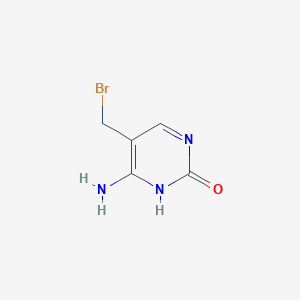
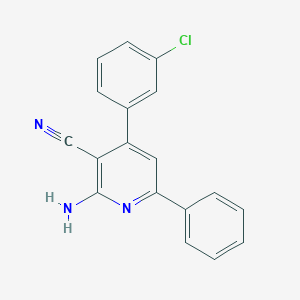
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)


